N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
N-(3-fluoro-4-piperidin-1-ylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c1-2-14(18)16-11-6-7-13(12(15)10-11)17-8-4-3-5-9-17/h2,6-7,10H,1,3-5,8-9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGUDTWIGIYRBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=C(C=C1)N2CCCCC2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Kinase-Targeted Prop-2-enamide Derivatives
Several EGFR inhibitors with prop-2-enamide scaffolds demonstrate how substituent variations influence selectivity and potency:
Key Observations :
- Fluorine Substitution: The 3-fluoro group in the target compound likely reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs (e.g., WZ4002) .
- Piperidinyl vs. Piperazinyl Groups : Piperidinyl (as in the target compound) may confer better lipophilicity than piperazinyl (e.g., CO-1686), influencing blood-brain barrier penetration .
- Meta-Substitution: Fluorine at the meta-position (vs.
Fluorinated and Chlorinated Prop-2-enamide Derivatives
highlights structurally related (2E)-N-phenylprop-2-enamides with halogenated aryl groups:
Comparison with Target Compound :
- Halogen Position : Fluorine at position 3 (as in 2c and the target compound) vs. 4 (2d) affects molecular polarity and π-π stacking interactions.
- Trifluoromethyl vs.
- Yield Trends : Higher yields for para-substituted fluorophenyl derivatives (e.g., 2d: 72%) suggest synthetic feasibility for similar substitutions in the target compound .
Piperidinyl-Containing Acrylamides in Drug Design
and describe acrylamides with piperidinyl or morpholinyl groups:
Structural Insights :
- Direct vs. Methylene-Linked Piperidinyl : The target compound’s direct piperidinyl attachment may enhance rigidity and binding pocket complementarity compared to methylene-linked analogs (e.g., 3a) .
- Synergy with Fluorine : Combining 3-fluoro and 4-piperidinyl groups (target compound) mirrors the dual-substitution strategy in andamertinib, which uses 4-methoxy and piperidinyl groups for mutant EGFR inhibition .
Q & A
Q. What strategies mitigate challenges in reproducing biological activity data across labs?
- Answer : Standardizing cell culture conditions (e.g., passage number, serum lot), using reference inhibitors (e.g., staurosporine for kinase assays), and sharing raw data (e.g., deposited in ChEMBL or PubChem) enhance cross-study comparability. Collaborative ring trials validate key findings .
Tables for Key Comparisons
Q. Table 1: Comparative Bioactivity of Structural Analogs
| Substituent Modification | Target Activity (IC₅₀, nM) | Key Reference |
|---|---|---|
| 3-Fluoro → 3-Chloro | EGFR: 12 → 8 | |
| Piperidine → Morpholine | COX-2: 150 → 220 | |
| Prop-2-enamide → Propionamide | Kinase X: Inactive |
Q. Table 2: Common Spectroscopic Signatures
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Piperidine C-H | 1.45–1.70 (m) | 45–50 |
| Fluorophenyl C-F | - | 160–165 (JC-F) |
| Amide CONH | 8.10 (br s) | 165–170 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
